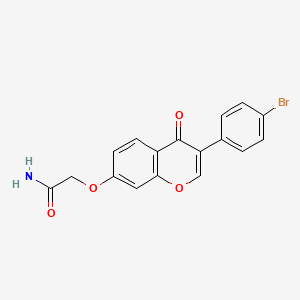
2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenyl group attached to the chromen-4-one core, which is further linked to an acetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide typically involves a multi-step process. One common method includes the following steps:
Synthesis of 4-bromophenyl chromen-4-one: This step involves the condensation of 4-bromobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate in a suitable solvent like ethanol.
Formation of the acetamide linkage: The resulting 4-bromophenyl chromen-4-one is then reacted with chloroacetamide in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-4-one core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio-substituted derivatives.
科学研究应用
2-((3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties. The compound’s ability to interact with various biological targets makes it a candidate for drug development.
Material Science: The compound’s unique structure allows it to be used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its chromen-4-one core.
作用机制
The mechanism of action of 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes such as kinases and proteases, inhibiting their activity. It can also interact with receptors like G-protein coupled receptors (GPCRs).
Pathways Involved: The inhibition of enzyme activity can lead to the modulation of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
相似化合物的比较
4-Bromophenyl chromen-4-one: Lacks the acetamide moiety but shares the chromen-4-one core.
Chromen-4-one derivatives: Compounds with different substituents on the chromen-4-one core.
Uniqueness:
- The presence of both the bromophenyl group and the acetamide moiety in 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide provides a unique combination of properties, making it more versatile in its applications compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO4/c18-11-3-1-10(2-4-11)14-8-23-15-7-12(22-9-16(19)20)5-6-13(15)17(14)21/h1-8H,9H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQSAMFBNCOOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2853066.png)
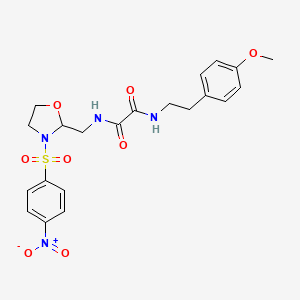
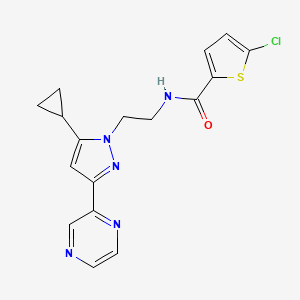
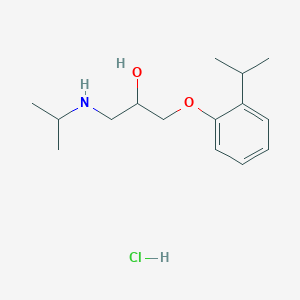
![5-BROMO-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2853073.png)
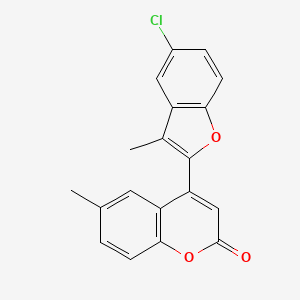
![Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate](/img/structure/B2853077.png)
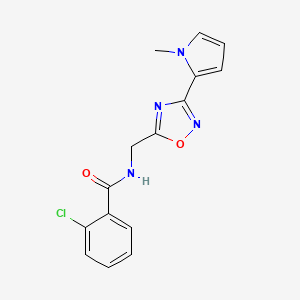
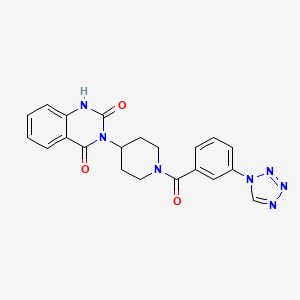
![N-[[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]methyl]methanesulfonamide](/img/structure/B2853082.png)

![N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2853085.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-1-sulfonamide](/img/structure/B2853087.png)

